An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide
This technical guide provides a comprehensive overview of the known and projected physicochemical properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies to facilitate a thorough understanding and further investigation of this compound.
Introduction
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a chlorinated and hydroxylated phenyl ring appended with formyl and acetamide moieties, suggests a range of potential chemical interactions and applications. A comprehensive understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and evaluation in various research and development pipelines.
While direct, peer-reviewed experimental data for this specific molecule is limited in the public domain, this guide leverages data from structurally similar compounds to infer likely properties and provides robust, self-validating experimental protocols for their definitive determination.
Chemical Identity and Structure
A precise understanding of the molecular structure is the foundation for all physicochemical characterization.
| Identifier | Value | Source |
| Chemical Name | N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide | N/A |
| CAS Number | 1350475-36-3 | [1][2][3] |
| Molecular Formula | C₉H₈ClNO₃ | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| SMILES | CC(=O)NC1=CC(O)=C(C=O)C=C1Cl | [1] |
The structural arrangement of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, with its various functional groups, dictates its polarity, potential for hydrogen bonding, and overall chemical reactivity. The interplay between the electron-withdrawing chloro and formyl groups and the electron-donating hydroxyl and acetamido groups creates a unique electronic landscape within the molecule.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with chemical shifts and coupling constants influenced by the substitution pattern. The proton ortho to the formyl group is expected to be the most downfield.
-
Amide Proton (NH): A broad singlet, typically in the range of 8.0-10.0 ppm.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
Acetyl Protons (CH₃): A sharp singlet around 2.0-2.2 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: The formyl and amide carbonyl carbons will appear downfield, typically in the range of 160-190 ppm.
-
Aromatic Carbons: Signals in the aromatic region (110-160 ppm), with carbons attached to electronegative atoms (Cl, O, N) showing distinct chemical shifts.
-
Acetyl Carbon (CH₃): An upfield signal around 20-25 ppm.
Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Determine the chemical shifts of all unique carbon atoms.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the observed peaks to the corresponding protons and carbons in the molecular structure.
-
Analyze the integration of the ¹H signals to confirm the proton ratios.
-
Assess purity by looking for signals from impurities.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (amide) | 3100-3500 |
| C=O stretch (formyl) | 1680-1700 |
| C=O stretch (amide) | 1630-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-Cl stretch | 600-800 |
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis
Objective: To obtain an infrared spectrum to identify the functional groups present in N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.
Procedure:
-
Background Scan: With a clean ATR crystal, collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity and quantifying N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.
Reversed-Phase HPLC
Given the moderate polarity of the molecule, reversed-phase HPLC is the most suitable method for its analysis. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol) is a good starting point.
Protocol for HPLC Purity Analysis
Objective: To develop and validate an HPLC method for determining the purity of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.
Instrumentation: HPLC system with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
Materials:
-
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis spectral analysis (a diode array detector is useful for initial method development).
-
Injection Volume: 10 µL
-
Gradient Elution (example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18.1-22 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and the presence of polymorphs or solvates.[4][5]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to screen for polymorphism. For a crystalline solid like N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, a sharp endothermic peak corresponding to its melting point is expected.[4] The presence of multiple melting peaks could indicate polymorphism or impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[5] This is useful for determining the thermal stability and decomposition profile of the compound. A TGA thermogram of a pure, anhydrous sample is expected to show a stable baseline until the onset of decomposition. Significant mass loss at lower temperatures could indicate the presence of residual solvent or water.[6]
Protocol for Thermal Analysis
Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Materials:
-
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide sample (2-5 mg per analysis)
-
Aluminum or hermetically sealed pans for DSC
-
Ceramic or platinum pans for TGA
DSC Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 250 °C).
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which corresponds to the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion.
-
TGA Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen).
-
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (e.g., up to 600 °C).
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperature ranges of mass loss.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
-
Solubility Profile
The solubility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in various solvents is a critical parameter for its purification, formulation, and biological testing.
Expected Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to have good solubility due to the polar functional groups.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility, facilitated by hydrogen bonding.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.
-
Aqueous Solutions: Solubility is expected to be low in neutral water but may increase at higher pH due to the deprotonation of the phenolic hydroxyl group.
Protocol for Preliminary Solubility Assessment
Objective: To determine the approximate solubility of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide in a range of common laboratory solvents.
Procedure:
-
Add a known amount (e.g., 1 mg) of the compound to a vial.
-
Add a small, measured volume (e.g., 0.1 mL) of the test solvent.
-
Vortex or sonicate the mixture for a set period.
-
Visually inspect for complete dissolution.
-
If the solid dissolves, add more of the compound until it no longer dissolves.
-
If the solid does not dissolve, incrementally add more solvent until it does.
-
Express the solubility qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).
Crystal Structure and Polymorphism
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, the crystal structure reveals a nearly planar molecule with significant intermolecular hydrogen bonding.[7][8] It is plausible that N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide also exhibits strong hydrogen bonding networks involving the hydroxyl, amide, and formyl groups.
The potential for polymorphism (the ability of a substance to exist in two or more crystalline forms) should be considered, as different polymorphs can have different physical properties, including solubility and bioavailability. DSC and powder X-ray diffraction (PXRD) are powerful tools for screening for polymorphs.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide. While direct experimental data is sparse, by leveraging knowledge of analogous structures and established analytical methodologies, a comprehensive characterization of this compound can be achieved. The detailed protocols provided herein offer a clear roadmap for researchers to generate the necessary data to advance their work with this promising molecule.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide.
References
-
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]
-
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]
-
AbacipharmTech. (n.d.). Carbohydrate. Retrieved January 27, 2026, from [Link]
-
Molekula. (n.d.). N-(2-Chloro-4-Formyl-5-Hydroxy-Phenyl)-Acetamide. Retrieved January 27, 2026, from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved January 27, 2026, from [Link]
-
X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). Molecules, 25(24), 5953. [Link]
-
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved January 27, 2026, from [Link]
-
Thakur, S. S. (2011). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. [Master's thesis, Cleveland State University]. [Link]
Sources
- 1. 1350475-36-3|N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. N-(2-Chloro-4-Formyl-5-Hydroxy-Phenyl)-Acetamide | 1350475-36-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. azom.com [azom.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
